2-(DODECYLOXY)BENZOIC ACID
Description
Contextualization within the Class of Alkoxybenzoic Acid Derivatives
Alkoxybenzoic acids are a class of organic compounds that feature a benzoic acid skeleton with an alkoxy group (-OR) attached to the aromatic ring. The length and position of the alkyl chain (R) significantly influence the molecule's physical and chemical properties. pan.pl These compounds are known for their ability to form hydrogen-bonded dimers, which can lead to the formation of liquid crystalline phases. pan.pltandfonline.com The specific placement of the dodecyloxy chain in 2-(dodecyloxy)benzoic acid, along with its considerable length, imparts distinct characteristics that set it apart from other isomers and shorter-chain analogues. Research into various alkoxybenzoic acids has revealed their potential as inhibitors for enzymes like tyrosinase and in the formation of novel liquid crystal materials. pan.pl
Interdisciplinary Relevance in Chemical Science and Engineering
The unique molecular architecture of this compound lends itself to a wide array of applications across different scientific and engineering disciplines. Its amphiphilic properties are exploited in materials science for the development of self-assembling systems, such as micelles and vesicles, which have potential in drug delivery and nanotechnology. ontosight.ainih.gov In the field of liquid crystals, the compound and its derivatives are studied for their mesomorphic behavior, which is crucial for applications in display technologies and smart materials. mdpi.comresearchgate.netnih.gov Furthermore, its long alkyl chain and ability to form protective layers on metal surfaces make it a candidate for investigation in corrosion inhibition. researchgate.net This interdisciplinary interest highlights the versatility of this compound as a molecular building block.
Overview of Key Academic Research Trajectories for the Compound
Current academic research on this compound is multifaceted. A primary focus is on its synthesis and characterization, with various methods being explored to produce the compound and its derivatives with high purity and yield. rsc.orgrsc.orgrsc.org A significant portion of research is dedicated to understanding its liquid crystalline properties, including the types of mesophases formed and the temperature ranges at which they occur. mdpi.comresearchgate.netnih.gov Studies often involve blending it with other compounds or nanoparticles to tune its properties for specific applications. researchgate.netresearchgate.net Another key trajectory is its use in the creation of functional materials, such as pH-responsive polymers for drug delivery and ligands for gold nanoparticles. nih.govrsc.org Research also extends to its role as a corrosion inhibitor, where the mechanism of its protective action on metal surfaces is investigated. researchgate.net These research avenues collectively aim to unlock the full potential of this versatile molecule.
Structure
2D Structure
3D Structure
Properties
CAS No. |
120370-34-5 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-dodecoxybenzoic acid |
InChI |
InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-22-18-15-12-11-14-17(18)19(20)21/h11-12,14-15H,2-10,13,16H2,1H3,(H,20,21) |
InChI Key |
GTRHHOMIEMLBPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Dodecyloxy Benzoic Acid
Established Synthetic Pathways for 2-(Dodecyloxy)benzoic Acid
The primary and most established method for synthesizing this compound involves the Williamson ether synthesis. This reaction is typically carried out by reacting a salt of 2-hydroxybenzoic acid (salicylic acid) with a dodecyl halide, most commonly 1-bromododecane (B92323). The reaction is conducted in the presence of a base, which deprotonates the phenolic hydroxyl group of the salicylic (B10762653) acid, forming a more nucleophilic phenoxide ion that can then attack the dodecyl halide.
While specific conditions can vary, a general procedure involves dissolving 2-hydroxybenzoic acid in a suitable solvent and adding a base such as potassium carbonate or sodium hydroxide (B78521). 1-bromododecane is then introduced, and the mixture is heated to facilitate the reaction. Following the etherification, the resulting product is typically acidified to protonate the carboxylate and then purified, often through recrystallization, to yield the final this compound.
Synthesis of Structural Analogues and Isomers
The synthesis of structural analogues and isomers of this compound is crucial for studying structure-property relationships in various applications, such as liquid crystals.
Regioisomeric Dodecyloxybenzoic Acid Synthesis (e.g., 4-(Dodecyloxy)benzoic Acid)
The synthesis of regioisomers, such as 4-(dodecyloxy)benzoic acid and 3,4,5-tris(dodecyloxy)benzoic acid, follows a similar Williamson ether synthesis approach, but starts with the corresponding regioisomeric hydroxybenzoic acid. rsc.orgnih.gov For instance, the synthesis of 4-(dodecyloxy)benzoic acid begins with 4-hydroxybenzoic acid. nih.govtubitak.gov.trresearchgate.net
A common route involves the alkylation of a methyl or ethyl ester of 4-hydroxybenzoate (B8730719) with 1-bromododecane in the presence of a base like potassium carbonate. nih.govrsc.orgrsc.org The resulting ester, methyl or ethyl 4-(dodecyloxy)benzoate, is then hydrolyzed, typically using a strong base like sodium hydroxide or potassium hydroxide in an alcoholic solution, to yield 4-(dodecyloxy)benzoic acid. rsc.orgnih.govrsc.org This two-step process is often preferred as it can lead to higher yields and easier purification compared to the direct alkylation of the free carboxylic acid.
The synthesis of 3,4,5-tris(dodecyloxy)benzoic acid starts from methyl 3,4,5-trihydroxybenzoate, which is reacted with 1-bromododecane. rsc.org The subsequent hydrolysis of the methyl ester yields the desired tris-alkoxy substituted benzoic acid. rsc.org
Table 1: Synthesis of Dodecyloxybenzoic Acid Regioisomers
| Starting Material | Key Reagents | Intermediate Product | Final Product |
| Methyl 4-hydroxybenzoate | 1-Bromododecane, K₂CO₃ | Methyl 4-(dodecyloxy)benzoate | 4-(Dodecyloxy)benzoic acid |
| Ethyl 4-hydroxybenzoate | 1-Bromododecane, K₂CO₃ | Ethyl 4-(dodecyloxy)benzoate | 4-(Dodecyloxy)benzoic acid |
| Methyl 3,4,5-trihydroxybenzoate | 1-Bromododecane, K₂CO₃, KI | Methyl 3,4,5-tris(dodecyloxy)benzoate | 3,4,5-tris(dodecyloxy)benzoic acid |
Functional Group Interconversions of the Carboxyl Moiety
The carboxylic acid group of this compound and its isomers is a versatile functional handle that allows for the synthesis of a wide range of derivatives, including esters and amides.
Esterification Reactions for Advanced Conjugates
Esterification of dodecyloxybenzoic acids is a key step in the synthesis of more complex molecules, particularly for liquid crystal applications. nih.govresearchgate.net Standard esterification methods are employed, often involving the reaction of the carboxylic acid with an alcohol in the presence of a coupling agent and a catalyst.
A widely used method is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. nih.govtubitak.gov.trresearchgate.net For example, 4-(dodecyloxy)benzoic acid can be esterified with various phenols, such as 4-hydroxybenzaldehyde (B117250) or 4-benzyloxyphenol, using this method. nih.govtubitak.gov.trresearchgate.net Another approach involves converting the benzoic acid to its more reactive acid chloride by treating it with thionyl chloride, which is then reacted with the desired alcohol. rsc.org
Table 2: Examples of Esterification Reactions
| Dodecyloxybenzoic Acid | Alcohol/Phenol | Coupling Agent/Catalyst | Product |
| 4-(Dodecyloxy)benzoic acid | 4-Hydroxybenzaldehyde | DCC, DMAP | 4-Formylphenyl 4-(dodecyloxy)benzoate |
| 4-(Dodecyloxy)benzoic acid | 4-Benzyloxyphenol | DCC, DMAP | 4-Benzyloxyphenyl 4-(dodecyloxy)benzoate nih.govtubitak.gov.trresearchgate.net |
| 3,4,5-Tris(dodecyloxy)benzoic acid | 4'-(4-(Undec-10-enyloxy)benzoyloxy)biphenyl-4-ol | Thionyl Chloride, Pyridine (B92270) | 4'-(4-(Undec-10-enyloxy)benzoyloxy)biphenyl-4-yl 3,4,5-tris(dodecyloxy)benzoate rsc.org |
Amidation Reactions and Derivative Formation
The carboxyl group of dodecyloxybenzoic acids can also be converted into an amide. This is typically achieved by reacting the benzoic acid with an amine in the presence of a coupling agent. Similar to esterification, DCC or other carbodiimides can be used to facilitate this transformation. For instance, the amidation of 4-(dodecyloxy)benzoic acid methyl ester with ethylenediamine (B42938) has been explored, although challenges in driving the reaction to completion have been noted. researchgate.net The synthesis of amide derivatives is important for creating materials with specific hydrogen bonding capabilities and for linking the dodecyloxybenzoic acid moiety to other molecular scaffolds. rsc.orgrsc.org
Aromatic Ring Functionalization and Derivatization
Further functionalization of the aromatic ring of this compound can introduce additional properties or provide points for further chemical modification. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the existing alkoxy and carboxyl groups must be considered. The dodecyloxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The interplay of these directing effects will influence the regioselectivity of substitution reactions.
For example, nitration or halogenation of the aromatic ring could be achieved using standard reagents, leading to new derivatives with altered electronic and physical properties. Additionally, the aldehyde group in derivatives like 2,6-bis(dodecyloxy)benzaldehyde (B598693) can be oxidized to the corresponding carboxylic acid or reduced to a benzyl (B1604629) alcohol, providing further avenues for derivatization.
Halogenation Strategies
The introduction of halogen atoms onto the aromatic ring of benzoic acid derivatives can be achieved through electrophilic halogenation. For alkoxy-substituted benzoic acids, the reaction conditions must be carefully controlled to achieve high regioselectivity. A general method for the halogenation of benzoic acids involves their reaction with a halogenating agent in the presence of an alkaline compound, which can accelerate the reaction and improve selectivity for the 2-position (ortho to the carboxyl group). google.com
Commonly used halogenating agents include N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively, as well as molecular halogens like bromine (Br₂) and iodine (I₂). google.com The choice of solvent and base is critical. For instance, the bromination of a related dodecyloxy-substituted aromatic compound has been performed using potassium bromide in conjunction with an oxidizing agent like hydrogen peroxide. google.com In the case of this compound, the powerful ortho, para-directing influence of the activating dodecyloxy group competes with the meta-directing influence of the deactivating carboxylic acid group. The alkoxy group typically dominates, directing incoming electrophiles to the C4 (para) and C6 (ortho) positions. Therefore, achieving specific halogenation patterns requires careful selection of reagents and reaction conditions.
Table 1: Reagents for Halogenation of Benzoic Acid Derivatives
| Halogenating Agent | Type of Halogenation | Typical Conditions |
| N-Bromosuccinimide (NBS) | Bromination | Presence of an alkaline compound google.com |
| N-Chlorosuccinimide (NCS) | Chlorination | Presence of an alkaline compound google.com |
| Potassium Bromide (KBr) / Hydrogen Peroxide (H₂O₂) | Bromination | Toluene solvent google.com |
| Iodine (I₂) / Chlorine (Cl₂) / Bromine (Br₂) | Iodination / Chlorination / Bromination | Can be used with an alkaline compound google.com |
Introduction of Other Electrophilic or Nucleophilic Groups
Beyond halogenation, other functional groups can be introduced onto the aromatic ring through various reactions.
Electrophilic Substitution: Standard electrophilic aromatic substitution reactions like nitration or Friedel-Crafts acylation are influenced by the competing directing effects of the existing substituents. The strongly activating ortho, para-directing dodecyloxy group favors substitution at the C4 and C6 positions, while the deactivating carboxylic acid group directs incoming electrophiles to the C3 and C5 positions. sarthaks.com The outcome is generally governed by the more powerful activating group, leading to substitution primarily at the positions ortho and para to the dodecyloxy moiety.
Directed Ortho-Metalation: A more precise method for functionalization is directed ortho-metalation (DoM). This technique avoids the regioselectivity issues of classical electrophilic substitution. The reaction of unprotected alkoxybenzoic acids with strong bases like alkyllithiums or lithium amides can lead to deprotonation (metalation) at a specific site on the aromatic ring. researchgate.net The specific site of metalation can be controlled by the choice of base. researchgate.net For instance, alkyllithium bases tend to form a complex with the carboxylate, directing metalation to the ortho position of the carboxylic acid (the C3 position), whereas less sterically hindered superbases may preferentially deprotonate the position ortho to the alkoxy group (the C3 position). researchgate.net The resulting organometallic intermediate can then react with a wide range of electrophiles to introduce new substituents with high regioselectivity.
Nucleophilic Substitution: While less common for this electron-rich system, nucleophilic aromatic substitution can occur under specific circumstances. For example, related 2-alkoxybenzoic acids that also bear a good leaving group (like fluorine) can undergo ipso-substitution reactions when treated with organolithium reagents. researchgate.net
Modifications of the Alkyl Chain
The dodecyl chain of this compound is a key determinant of its physical properties, such as solubility and its behavior in organized molecular assemblies like liquid crystals. Modifying this chain is a common strategy to tune these properties for specific applications.
Varying Alkyl Chain Lengths for Structure-Property Relationships
The synthesis of homologous series of 2-(alkoxy)benzoic acids, where the alkyl chain length is systematically varied, is a fundamental approach for studying structure-property relationships. This is particularly prevalent in the field of liquid crystals, where the chain length profoundly affects the stability and type of mesophases formed. tandfonline.com The general synthesis involves the Williamson ether synthesis, where 2-hydroxybenzoic acid (or its corresponding ester) is alkylated with an alkyl halide of the desired length (e.g., 1-bromo-octane, 1-bromo-decane) in the presence of a base like potassium carbonate. nih.govrsc.org
Studies on series of 4-(alkoxy)benzoic acids have shown that physical properties such as melting and clearing temperatures often exhibit a predictable trend with increasing chain length. rsc.orgrsc.org For instance, as the alkyl chain gets longer, the melting and clearing points tend to decrease. rsc.org This modification allows for the fine-tuning of the temperature range over which a material exhibits liquid crystalline behavior. growingscience.com The dodecyloxy (C12) chain is often chosen as it provides a good balance of molecular flexibility and van der Waals interactions necessary for the formation of certain mesophases. semanticscholar.org
Table 2: Effect of Alkyl Chain Length on Transition Temperatures of 4-(Alkoxy)benzoic Acids
| Terminal Alkoxy Chain | Number of Carbons | Melting Temperature (°C) |
| Heptyloxy | 7 | - |
| Nonyloxy | 9 | - |
| Decyloxy | 10 | - |
| Dodecyloxy | 12 | 104.2–105.6 rsc.org |
| Tetradecyloxy | 14 | - |
| Data for a homologous series of 4-(alkoxy)benzoic acids, showing a general decrease in melting temperature with increasing chain length. rsc.orgrsc.org |
Introduction of Unsaturations or Branched Architectures
To further manipulate the molecular shape and intermolecular interactions, the dodecyl chain can be modified by introducing double bonds (unsaturation) or branching.
Unsaturation: The introduction of a double bond into the alkyl chain is typically achieved by using an unsaturated alkyl halide in the initial Williamson ether synthesis. For example, reacting a hydroxybenzoic acid with a reagent like 11-bromo-1-undecene (B109033) would yield a benzoic acid with a terminal double bond on its C11 alkoxy chain. rsc.org This modification can influence the packing of molecules in the solid or liquid crystalline state, altering phase transition temperatures and potentially enabling further chemical reactions, such as polymerization or cross-linking at the site of unsaturation.
Branched Architectures: Introducing branched alkyl chains is another strategy to disrupt simple linear packing and influence material properties. This can impart greater solubility in non-polar solvents or lower the melting point compared to the linear analogue. Synthesis can be accomplished by using a branched alkyl halide, such as 1-bromo-3,5,5-trimethylhexane, in the etherification step. google.com The use of branched chains is a known method to modify the mesophase behavior of liquid crystals and other functional organic materials. nahrainuniv.edu.iq
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(dodecyloxy)benzoic acid, both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed for a comprehensive structural assignment.
¹H NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals from the aromatic ring, the dodecyloxy side chain, and the carboxylic acid proton.
The aromatic region typically displays complex splitting patterns due to the ortho substitution. The proton on the carbon adjacent to the carboxyl group (H6) is expected to appear at the most downfield position in the aromatic region due to the combined electron-withdrawing effects of the carboxyl and alkoxy groups. The protons of the dodecyl chain appear as a series of signals in the upfield region of the spectrum. The methylene (B1212753) protons closest to the ether oxygen (-O-CH₂ -) are deshielded and appear as a triplet around 4.0 ppm. The terminal methyl group (-CH₃) of the alkyl chain typically appears as a triplet near 0.9 ppm. A very broad singlet corresponding to the acidic proton of the carboxylic acid group is expected at a significantly downfield chemical shift, often above 10 ppm.
Based on analyses of similar ortho-alkoxybenzoic acids, the predicted ¹H NMR chemical shifts for this compound are summarized in the table below. researchgate.net
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |
| Aromatic H6 | ~ 7.8 - 8.1 | Doublet of Doublets |
| Aromatic H4 | ~ 7.4 - 7.6 | Doublet of Triplets |
| Aromatic H5 | ~ 7.0 - 7.2 | Doublet of Doublets |
| Aromatic H3 | ~ 6.9 - 7.1 | Triplet |
| Methylene (-O-CH₂-) | ~ 4.0 - 4.2 | Triplet |
| Methylene (-O-CH₂-CH₂ -) | ~ 1.8 - 1.9 | Quintet |
| Methylene Chain (-(CH₂)₉-) | ~ 1.2 - 1.5 | Multiplet |
| Terminal Methyl (-CH₃) | ~ 0.8 - 0.9 | Triplet |
¹³C NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, showing a distinct signal for each unique carbon atom in the this compound molecule.
The spectrum is characterized by a signal for the carbonyl carbon of the carboxylic acid in the highly deshielded region of 165-175 ppm. The aromatic carbons resonate between 110 and 160 ppm. The carbon atom C2, directly attached to the electron-donating dodecyloxy group, is expected to be highly shielded compared to the other substituted aromatic carbon, C1. The carbons of the long alkyl chain appear in the upfield region, typically between 14 and 70 ppm, with the carbon attached to the ether oxygen (-C H₂-O) appearing around 68-70 ppm.
The predicted ¹³C NMR chemical shifts, based on data from analogous compounds like o-methoxybenzoic acid, are detailed in the following table. researchgate.net
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | ~ 165 - 175 |
| Aromatic C2 (-C -O) | ~ 157 - 160 |
| Aromatic C4 | ~ 132 - 135 |
| Aromatic C6 | ~ 131 - 133 |
| Aromatic C5 | ~ 120 - 122 |
| Aromatic C1 (-C -COOH) | ~ 119 - 121 |
| Aromatic C3 | ~ 112 - 115 |
| Methylene (-O-C H₂-) | ~ 68 - 70 |
| Methylene Chain (-(C H₂)₁₀-) | ~ 22 - 32 |
| Terminal Methyl (-C H₃) | ~ 14 |
Two-Dimensional NMR Techniques for Complex Structures
For an unambiguous assignment of all proton and carbon signals, especially in the complex aromatic and aliphatic regions, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would be used to confirm the connectivity of protons within the aromatic ring and trace the sequence of methylene groups along the dodecyl chain. For instance, the signal for the H6 proton would show a correlation to the H5 proton, which in turn would correlate with H4, and so on.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For example, the ¹H signal of the -O-CH₂- group at ~4.1 ppm would correlate to the ¹³C signal at ~69 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for assigning quaternary carbons (carbons with no attached protons) and for linking different fragments of the molecule. For example, the protons of the -O-CH₂- group would show a correlation to the aromatic C2 carbon, confirming the position of the ether linkage. Similarly, the H6 proton would show a correlation to the carbonyl carbon of the carboxylic acid group, confirming the ortho substitution pattern.
Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Bonding
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A key feature is the very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.info The presence of the carbonyl group (C=O) of the carboxylic acid is confirmed by a strong, sharp absorption peak typically found between 1680 and 1710 cm⁻¹. docbrown.info
The aliphatic dodecyl chain gives rise to strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The aromatic nature of the compound is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-O stretching vibrations from the ether linkage and the carboxylic acid appear as strong bands in the 1200-1320 cm⁻¹ region. docbrown.info
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Broad, Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| Asymmetric C-O Stretch (Ether/Acid) | 1250 - 1320 | Strong |
| Symmetric C-O Stretch (Ether/Acid) | 1050 - 1200 | Strong |
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with IR spectroscopy that allows for the analysis of solid or liquid samples with minimal preparation. The ATR-IR spectrum of this compound is generally expected to be very similar to its transmission FTIR spectrum, showing the same characteristic absorption bands for the carboxylic acid, ether, aromatic, and aliphatic moieties. This technique is particularly useful for obtaining high-quality spectra of solid powder samples. The analysis confirms the presence of intermolecular hydrogen bonding through the broad O-H stretching band, a key feature in the solid-state structure of benzoic acid derivatives. ucl.ac.uk
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of this compound. The absorption of UV or visible light by the molecule induces the promotion of electrons from lower energy molecular orbitals to higher energy ones. The chromophore responsible for UV absorption in this molecule is the substituted benzene (B151609) ring, which contains a conjugated system of π-electrons.
The primary electronic transitions observed for aromatic carboxylic acids like this compound are π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) transitions.
π→π Transitions:* These are high-energy, high-intensity transitions associated with the π-electron system of the benzene ring. For benzoic acid, a characteristic absorption peak is observed around 230 nm. libretexts.org The presence of the dodecyloxy group, an auxochrome, can cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity.
n→π Transitions:* These are lower-energy, lower-intensity (often "forbidden") transitions involving the non-bonding electrons on the oxygen atoms of the carboxyl and ether groups. These transitions typically appear as a shoulder or a weak band at longer wavelengths than the primary π→π* absorption.
The conjugation between the benzene ring and the carboxyl group delocalizes the π-electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This delocalization is central to the molecule's UV absorption profile. The specific absorption maxima (λmax) and molar absorptivity (ε) values are sensitive to the solvent environment, as solvent polarity can stabilize the ground and excited states to different extents. rsc.org
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Associated Orbitals | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π* | π (Benzene Ring) → π* (Benzene Ring/Carbonyl) | 230 - 280 nm | High (ε > 10,000) |
| n → π* | n (Carbonyl/Ether Oxygen) → π* (Benzene Ring/Carbonyl) | > 280 nm | Low (ε < 1,000) |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and elucidating its structure through fragmentation analysis. The molecular formula of this compound is C₁₉H₃₀O₃, corresponding to a molecular weight of 306.44 g/mol . nist.govnist.gov In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺), which then undergoes fragmentation into smaller, characteristic ions.
The fragmentation pattern provides a "fingerprint" of the molecule. For this compound, key fragmentation pathways are expected to include:
Formation of the Molecular Ion [M]⁺: The peak corresponding to the intact molecule after the loss of one electron. For this compound, it would appear at an m/z (mass-to-charge ratio) of 306.
Loss of a Hydroxyl Radical: Cleavage of the O-H bond in the carboxylic acid group, resulting in an [M-OH]⁺ ion at m/z 289.
Loss of the Carboxyl Group: Cleavage of the C-C bond between the benzene ring and the carboxyl group, leading to an [M-COOH]⁺ ion at m/z 261.
Alpha-Cleavage of the Ether: Breakage of the bond between the ether oxygen and the dodecyl chain, which can lead to fragments corresponding to the dodecyl cation [C₁₂H₂₅]⁺ at m/z 169 or the [M-C₁₂H₂₅]⁺ ion.
Cleavage within the Alkyl Chain: Fragmentation along the dodecyl chain, producing a series of peaks separated by 14 mass units (corresponding to CH₂ groups).
Formation of Benzoyl Cation: A common fragmentation for benzoic acids involves the loss of the OR group (in this case, dodecyloxy), which is less likely than loss of OH, but could contribute to ions around m/z 105. docbrown.info
The most abundant peak in the spectrum is known as the base peak. For many benzoic acid derivatives, fragments resulting from the cleavage of the carboxylic acid group are particularly stable and prominent. docbrown.info
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Description |
|---|---|---|
| 306 | [C₁₉H₃₀O₃]⁺ | Molecular Ion (M⁺) |
| 289 | [C₁₉H₂₉O₂]⁺ | Loss of hydroxyl radical (-OH) |
| 261 | [C₁₈H₂₉O]⁺ | Loss of carboxyl group (-COOH) |
| 169 | [C₁₂H₂₅]⁺ | Dodecyl cation |
| 137 | [C₇H₅O₃]⁺ | Fragment containing the benzoic acid core |
| 121 | [C₇H₅O₂]⁺ | Loss of the dodecyl chain |
Note: Data is predictive based on the fragmentation of benzoic acid derivatives and the isomeric compound 4-(dodecyloxy)benzoic acid. nist.govnist.govdocbrown.info
X-ray Crystallography and Diffraction Studies for Solid-State Architectures
Single Crystal X-ray Diffraction for Molecular Conformation and Packing
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. carleton.educreative-biostructure.com For molecules like this compound, SCXRD can provide detailed information on bond lengths, bond angles, molecular conformation, and intermolecular interactions.
Studies on the homologous series of p-n-alkoxybenzoic acids have consistently shown that the fundamental structural motif in the crystal is a centrosymmetric dimer. researchgate.nettandfonline.comrsc.org Two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. This dimerization is a defining characteristic of the solid-state architecture.
Key structural features expected for this compound include:
Hydrogen-Bonded Dimers: The formation of robust dimers with an O···O separation typically around 2.6 Å. tandfonline.comrsc.org
Molecular Conformation: The long dodecyl chain is likely to adopt a stable, all-trans (zigzag) conformation. The molecule as a whole may be non-planar due to steric interactions and packing forces. tandfonline.com
Crystal Packing: The dimers self-assemble into a crystal lattice. The packing is governed by weaker van der Waals interactions between the aromatic rings and the long alkyl chains. This often leads to a layered structure where aromatic cores and aliphatic chains segregate into distinct regions. researchgate.net
Table 3: Representative Crystal Data for p-n-Alkoxybenzoic Acid Homologues
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|---|
| p-Ethoxybenzoic Acid | Monoclinic | C2/c | 27.148 | 4.013 | 21.787 | 135.97 | rsc.org |
| p-Hexoxybenzoic Acid | Monoclinic | P2₁/c | 14.689 | 4.957 | 21.888 | 128.68 | tandfonline.com |
| p-Octoxybenzoic Acid | Triclinic | Pī | 13.442 | 4.869 | 12.192 | 116.03* | tandfonline.com |
\Note: For the triclinic system, α=88.58° and γ=93.60° are also reported. This data illustrates typical packing for related compounds.*
Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification
Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to analyze the crystalline nature of a bulk sample. mt.com It is particularly crucial for identifying different crystalline forms, or polymorphs, of a compound. rigaku.com Polymorphs have the same chemical composition but differ in their crystal lattice arrangement, which can lead to different physical properties.
A PXRD experiment generates a diffractogram, which is a plot of X-ray intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique diffraction pattern, characterized by the position and relative intensity of the peaks. For this compound, PXRD is used to:
Confirm Crystalline Identity: The obtained pattern serves as a fingerprint for a specific crystalline form.
Detect Polymorphism: The appearance of new or shifted peaks in different batches or samples prepared under different conditions indicates the presence of a different polymorph. researchgate.net
Assess Purity: The presence of sharp peaks from impurities can be detected against the pattern of the main phase.
Study Phase Transitions: When coupled with a variable temperature stage, PXRD can be used to monitor changes in the crystal structure as a function of temperature, providing direct evidence of solid-solid phase transitions. researchgate.net
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) in Mesophase Analysis
Many long-chain n-alkoxybenzoic acids are known to exhibit liquid crystal (mesophase) behavior, where they possess properties of both liquids (fluidity) and crystals (long-range order). researchgate.nethartleygroup.org Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are essential techniques for characterizing these phases. excillum.comnih.gov
Wide-Angle X-ray Scattering (WAXS): This technique probes structural features on the scale of intermolecular distances (Angstroms). In a liquid crystalline phase, a WAXS pattern typically shows a broad, diffuse halo at a wide angle (e.g., 2θ ≈ 20°). This halo corresponds to the average distance between molecules in the disordered, liquid-like arrangement of the molten alkyl chains. Sharper reflections may also be present, indicating some degree of order in the packing of the aromatic cores. researchgate.net
Small-Angle X-ray Scattering (SAXS): This technique probes larger-scale structures, such as the periodic arrangement of layers in a smectic liquid crystal phase (nanometers). nih.gov If this compound forms a smectic phase, the SAXS pattern will exhibit one or more sharp reflections at small angles (e.g., 2θ < 5°). The position of these peaks can be used to calculate the smectic layer spacing (d-spacing), which is related to the length of the hydrogen-bonded dimer.
Together, SAXS and WAXS provide a comprehensive picture of a mesophase: SAXS reveals the long-range positional order (e.g., layered structure), while WAXS describes the short-range intermolecular order. excillum.com
Thermal Analysis Techniques in Phase Behavior Research
Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are fundamental for investigating the phase behavior and thermal stability of this compound.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow into a sample and a reference as a function of temperature. umd.edu A DSC thermogram reveals thermal transitions as endothermic (heat absorbing) or exothermic (heat releasing) peaks. For a liquid crystalline material like an alkoxybenzoic acid, a typical heating scan would show:
Solid-Solid Transitions: Sharp endothermic peaks corresponding to transitions between different polymorphic forms. mdpi.com
Melting Transition (Crystal → Mesophase): A significant endothermic peak representing the melting of the crystal lattice into a more ordered liquid crystal phase. researchgate.net
Clearing Point (Mesophase → Isotropic Liquid): A smaller endothermic peak at a higher temperature, corresponding to the transition from the ordered liquid crystal to the completely disordered isotropic liquid. researchgate.net
The temperatures and enthalpies of these transitions are critical for characterizing the material's phase behavior and thermodynamic properties. mdpi.comsemanticscholar.org
Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature. wku.edu It is used to determine the thermal stability and decomposition profile of the compound. A TGA curve for this compound would be expected to show a stable mass up to a certain temperature, after which a sharp decrease in mass would signify the onset of thermal decomposition. This provides a crucial upper limit for the temperature range in which the material is stable. mt.com
Differential Scanning Calorimetry (DSC) for Phase Transition Thermodynamics
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method is used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions. For liquid crystalline materials like many alkoxybenzoic acids, DSC is crucial for identifying the temperatures and enthalpy changes associated with transitions between crystalline, various mesophases (e.g., nematic, smectic), and the isotropic liquid state. researchgate.net
While specific DSC data for this compound is not extensively available in published literature, the thermal behavior of the isomeric p-n-dodecyloxybenzoic acid has been studied. tandfonline.com The analysis of this closely related compound provides insight into the types of phase transitions that might be expected. In one study, p-n-dodecyloxybenzoic acid was shown to exhibit multiple mesophases, with distinct endothermic and exothermic peaks in the DSC thermogram corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions upon heating, and the reverse upon cooling. tandfonline.com
The heating thermogram for p-n-dodecyloxybenzoic acid revealed transitions from a crystalline state to a smectic phase, then to a nematic phase, and finally to an isotropic liquid. tandfonline.com Upon cooling, the transitions from isotropic liquid to nematic and nematic to smectic phases were observed at the same temperatures, while the crystallization from the smectic phase showed more complex behavior with multiple exotherms, suggesting the formation of both stable and metastable crystalline states. tandfonline.com
The phase transition temperatures and the corresponding enthalpy changes are key thermodynamic parameters obtained from DSC analysis. researchgate.net The length of the alkoxy chain significantly influences these properties in the homologous series of p-n-alkoxybenzoic acids. tandfonline.comcyberleninka.ru
Table 1: Illustrative Phase Transition Data for p-n-dodecyloxybenzoic acid
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |
| Crystal to Smectic | 96.85 | 99.85 | 24.7 |
| Smectic to Nematic | 124.85 | 125.85 | 1.3 |
| Nematic to Isotropic | 139.85 | 140.85 | 0.6 |
Note: The data presented in this table is for p-n-dodecyloxybenzoic acid and is intended to be illustrative of the type of data obtained from a DSC analysis for a long-chain alkoxybenzoic acid. tandfonline.com The phase transition temperatures and enthalpies for this compound may differ due to the ortho- substitution pattern.
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides valuable information about the thermal stability of a material and the kinetics of its decomposition.
For this compound, TGA would reveal the temperature at which the compound begins to decompose and the different stages of mass loss. The decomposition pathway can be inferred from the temperature ranges of these mass loss steps and by analyzing the gaseous products evolved, often by coupling the TGA instrument to a mass spectrometer (TGA-MS). core.ac.uk
Based on the known thermal decomposition of benzoic acid, the primary decomposition pathway for the carboxylic acid group is decarboxylation, leading to the evolution of carbon dioxide (CO₂) and the formation of a benzene ring. researchgate.netresearchgate.net Benzoic acid itself is stable up to relatively high temperatures, with decomposition studied at temperatures approaching 500°C. researchgate.net However, derivatives can show different stability profiles. nih.gov
Table 2: Expected Decomposition Pathways for this compound
| Decomposition Step | Temperature Range (Hypothetical) | Mass Loss (%) | Evolved Fragments (Hypothetical) |
| 1. Cleavage of dodecyl chain | Lower Temperature | ~56% | Dodecene, Dodecanol |
| 2. Decarboxylation | Higher Temperature | ~14% | Carbon Dioxide (CO₂) |
| 3. Ring Fragmentation | Very High Temperature | Variable | Smaller hydrocarbon fragments, CO |
Note: This table presents a hypothetical decomposition pathway for this compound based on general chemical principles and the known decomposition of related structures. researchgate.net Actual decomposition temperatures and products would need to be confirmed by experimental TGA-MS analysis.
Supramolecular Chemistry and Self Assembly Phenomena
Hydrogen Bonding Interactions and Dimerization Pathways
The carboxylic acid moiety is a powerful hydrogen-bonding motif, capable of acting as both a hydrogen bond donor and acceptor. This dual capacity is the primary driving force behind the self-assembly of 2-(dodecyloxy)benzoic acid molecules. The most prevalent and stable association is the formation of centrosymmetric dimers through dual O-H···O hydrogen bonds between the carboxyl groups of two molecules. This dimerization is a common feature in the crystal structures of carboxylic acids and is known to persist in solution and liquid crystalline phases.
The formation of these hydrogen-bonded dimers can be readily identified using spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy. The characteristic broad absorption band of the O-H stretching vibration in the range of 2500-3300 cm⁻¹ is a hallmark of the hydrogen-bonded carboxylic acid dimer. Concurrently, the C=O stretching vibration, typically observed around 1700-1680 cm⁻¹ for aryl carboxylic acids, provides further evidence of dimerization.
While the cyclic dimer is the most common pathway, other hydrogen-bonding arrangements, such as open-chain catemeric structures, can also occur, although they are generally less stable. In these arrangements, the carboxyl group of one molecule forms a single hydrogen bond with a neighboring molecule, leading to the formation of extended chains. The specific pathway followed is influenced by factors such as the steric hindrance imposed by the dodecyloxy chain and the surrounding environment (e.g., solvent, temperature).
Liquid Crystalline Behavior and Mesophase Characterization
The amphiphilic nature of this compound, arising from the combination of the rigid aromatic core and the flexible aliphatic tail, leads to the exhibition of thermotropic liquid crystalline behavior. Upon heating, the crystalline solid does not directly melt into an isotropic liquid but instead passes through one or more intermediate, partially ordered phases known as mesophases. The characterization of these phases is typically performed using a combination of polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).
Members of the alkoxybenzoic acid homologous series are well-known to exhibit nematic and smectic liquid crystalline phases. The nematic (N) phase is characterized by long-range orientational order of the molecular long axes, but no positional order. Under a polarizing microscope, this phase often displays characteristic "threaded" or "schlieren" textures.
As the temperature is lowered, a transition to a more ordered smectic (Sm) phase may occur. In smectic phases, in addition to orientational order, the molecules are arranged in layers. The dodecyloxy derivative, with its long alkyl chain, is expected to exhibit smectic phases, likely a smectic C (SmC) phase where the molecules are tilted within the layers. The transition from the nematic to the smectic phase is a second-order phase transition, which can be detected by DSC.
| Compound | Crystal to Nematic/Smectic Transition (°C) | Nematic/Smectic to Isotropic Transition (°C) |
|---|---|---|
| p-n-Heptyloxybenzoic acid | 98 | 147 |
| p-n-Octyloxybenzoic acid | 101 | 148 |
| p-n-Nonyloxybenzoic acid | 96 | 144 |
| p-n-Decyloxybenzoic acid | 98 | 142 |
| p-n-Undecyloxybenzoic acid | 95 | 139 |
| p-n-Dodecyloxybenzoic acid | 92 | 137 |
Note: The above data is for the homologous series of p-n-alkoxybenzoic acids and serves as an illustrative example. The transition temperatures for this compound may differ due to the ortho substitution.
In addition to calamitic (rod-like) phases, derivatives of benzoic acid with multiple alkoxy chains can self-assemble into columnar mesophases. In these structures, the molecules, often in the form of hydrogen-bonded dimers or larger aggregates, stack on top of one another to form columns. These columns then arrange themselves into a two-dimensional lattice, typically hexagonal. While this compound itself is more likely to form calamitic phases, its derivatives with additional side chains could potentially exhibit such columnar structures. The driving force for the formation of these architectures is the micro-segregation of the aromatic cores and the aliphatic tails.
The introduction of chirality into a liquid crystalline system can lead to the formation of helical superstructures. While this compound is achiral, chiral liquid crystalline phases can be induced by doping it with a chiral molecule or by chemically modifying it with a chiral moiety. For instance, the formation of hydrogen-bonded complexes between an achiral alkoxybenzoic acid and a chiral molecule, such as tartaric acid, has been shown to result in ferroelectric chiral smectic C (SmC*) phases. In these phases, the director of the molecules precesses helically from one smectic layer to the next. The pitch of this helix is a critical parameter and is sensitive to temperature and the chemical nature of the components.
Self-Assembly into Higher-Order Structures (e.g., micelles, vesicles, dendrimers)
The amphiphilic character of this compound also enables its self-assembly in aqueous environments into higher-order structures such as micelles and vesicles.
Micelles: Above a certain concentration, known as the critical micelle concentration (CMC), the molecules can aggregate to form micelles. In these spherical or cylindrical structures, the hydrophobic dodecyloxy tails are sequestered in the core, away from the water, while the hydrophilic carboxylic acid head groups are exposed to the aqueous phase.
Vesicles: Under specific conditions of concentration, pH, and temperature, this compound may form vesicles, which are spherical structures composed of a lipid bilayer enclosing an aqueous core. The formation of vesicles from single-chain amphiphiles is less common than from double-chain lipids but can be facilitated by strong intermolecular interactions, such as the hydrogen bonding between the carboxylic acid head groups.
Dendrimers: While not forming dendrimers on its own, this compound can be used as a building block to functionalize the surface of dendrimers. Dendrimers are highly branched, tree-like macromolecules with a well-defined architecture. The attachment of this compound to the periphery of a dendrimer, for instance, a poly(amidoamine) (PAMAM) dendrimer, would create a nanostructure with a hydrophobic shell, potentially useful for encapsulating other molecules.
Influence of Molecular Design on Supramolecular Organization
The supramolecular organization of this compound and its analogs is highly sensitive to subtle changes in molecular design. Key molecular parameters that influence the self-assembled structures include:
Length of the Alkyl Chain: The length of the dodecyloxy chain plays a crucial role in determining the type of liquid crystalline phase and the transition temperatures. Longer chains tend to favor the formation of more ordered smectic phases over nematic phases due to increased van der Waals interactions between the chains.
Position of the Alkoxy Group: The substitution pattern on the benzoic acid ring significantly impacts the molecular shape and, consequently, the packing in the solid and liquid crystalline states. The ortho-position of the dodecyloxy group in this compound, as opposed to the more common para-substitution, can lead to different mesophase behaviors and stabilities.
By systematically modifying these molecular features, it is possible to tune the self-assembly behavior and create a wide range of supramolecular structures with tailored properties.
Host-Guest Chemistry in Complex Supramolecular Systems
The role of this compound as a guest molecule within complex supramolecular host systems is an area of scientific inquiry that leverages its amphiphilic nature—possessing both a hydrophilic carboxylic acid head and a long hydrophobic dodecyl tail. While direct and extensive studies focusing exclusively on the host-guest chemistry of this compound with macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils are not widely detailed in the available research, the principles of supramolecular chemistry allow for predictions and understanding of its potential interactions.
The formation of host-guest complexes is primarily driven by non-covalent interactions such as hydrophobic interactions, van der Waals forces, hydrogen bonding, and electrostatic interactions. In the context of this compound, the long aliphatic dodecyl chain is expected to be the primary guest moiety for hydrophobic macrocyclic cavities, particularly in aqueous environments.
Research into the broader category of alkyloxy benzoic acids reveals their propensity for self-assembly and the formation of hydrogen-bonded liquid crystalline structures. For instance, studies have demonstrated that various p-n-alkyloxy benzoic acids, including dodecyloxy benzoic acid, can form hydrogen-bonded complexes with molecules like malic acid or resorcinol. znaturforsch.comresearchgate.netresearchgate.net In these systems, the benzoic acid moiety typically participates in hydrogen bonding, while the alkyl chains influence the mesophase behavior through van der Waals interactions.
While not a classic host-guest inclusion complex, the self-assembly of a more complex derivative, 3,4,5-tris(p-dodecyloxybenzyloxy)benzoic acid, into tubular supramolecular architectures showcases the significant role of the dodecyloxy chains in directing supramolecular organization. rsc.org In these structures, the hydrophobic dodecyl tails radiate outwards, creating a hydrophobic periphery, while other parts of the molecule form the core through other non-covalent interactions. rsc.org This behavior underscores the strong driving force of the hydrophobic interactions of the dodecyl chains, which would be central to its inclusion within a host molecule.
The interaction of this compound with a hypothetical host molecule, for instance, a cyclodextrin (B1172386), would likely involve the insertion of the dodecyl chain into the hydrophobic cavity of the cyclodextrin. The stability and stoichiometry of such a complex would be influenced by the size of the cyclodextrin cavity and the length of the alkyl chain.
Advanced Materials Science Applications Non Biomedical, Non Clinical Focus
Development of Functional Liquid Crystalline Materials
The ability of molecules to form liquid crystal (LC) phases—states of matter intermediate between the crystalline solid and the isotropic liquid—is a cornerstone of modern display technology and sensor applications. This behavior is highly dependent on molecular geometry and intermolecular interactions.
Thermotropic and Lyotropic Liquid Crystals
Thermotropic liquid crystals are materials that exhibit liquid crystalline phases as a function of temperature. ox.ac.uk A key mechanism for liquid crystal formation in benzoic acid derivatives is the creation of hydrogen-bonded dimers. nih.govresearchgate.net In many para-substituted alkoxybenzoic acids (where the alkoxy group is at the opposite end of the benzene (B151609) ring from the carboxylic acid), the two carboxylic acid groups link together to form a stable, linear, rod-like (calamitic) dimer. ed.govresearchgate.net This elongated shape is conducive to the formation of nematic and smectic liquid crystal phases upon heating. researchgate.net For instance, homologous series of p-n-alkoxybenzoic acids are well-documented to display such mesomorphic behavior.
For 2-(dodecyloxy)benzoic acid, the dodecyloxy group is in the ortho-position, adjacent to the carboxylic acid group. This structural arrangement introduces significant steric hindrance, which can disrupt the planar, linear dimerization that is critical for the formation of calamitic liquid crystal phases. While the potential for hydrogen bonding exists, the proximity of the bulky dodecyloxy chain to the carboxylic acid function may prevent the ideal head-to-head assembly seen in the para-isomers. Consequently, while the principles of thermotropic behavior in alkoxybenzoic acids are well-established, specific data detailing the mesophase transitions and characterization of this compound as a thermotropic liquid crystal are not widely reported in scientific literature.
Lyotropic liquid crystals form phases based on their concentration in a solvent. This behavior is characteristic of amphiphilic molecules. While this compound possesses amphiphilic character, its application and study as a lyotropic liquid crystal are not documented in the available literature.
Integration into Polymer-Dispersed Liquid Crystal Systems
Polymer-dispersed liquid crystal (PDLC) systems are composite materials consisting of micro- or nanometer-sized droplets of a liquid crystal dispersed within a solid polymer matrix. These materials can be switched from an opaque, light-scattering state to a transparent state by applying an electric field. The principle relies on the alignment of the liquid crystal directors within the droplets in the presence of the field.
The integration of a compound like this compound into a PDLC system could theoretically occur in two ways: as the liquid crystalline component itself or as a surfactant to stabilize the liquid crystal droplets within the polymer matrix. If this compound were to exhibit liquid crystalline properties, it could potentially be used as the dispersed phase. However, as noted, its mesomorphic behavior is not well-documented. Alternatively, its amphiphilic nature, stemming from the polar carboxylic acid head and the long nonpolar dodecyl tail, makes it a candidate as a surfactant or compatibilizer at the interface between the liquid crystal droplets and the polymer binder. Despite this theoretical potential, specific studies or applications detailing the integration of this compound into PDLC systems have not been found in a review of the current scientific literature.
Role in Polymer Chemistry and Polymeric Materials
The functional groups of this compound—the carboxylic acid and the long alkyl chain—offer opportunities for its incorporation into polymeric materials to impart specific properties.
Incorporation into Hydrogen-Bonded Liquid-Crystalline Polyurethanes and Polyesters
The carboxylic acid group of this compound is capable of acting as a hydrogen-bond donor. However, the ortho-position of the dodecyloxy group could present steric challenges that might interfere with the accessibility of the carboxylic acid for efficient hydrogen bonding to a polymer backbone. This steric hindrance could potentially affect the stability and formation of the desired liquid-crystalline phase. Detailed research findings on the specific incorporation of this compound into hydrogen-bonded liquid-crystalline polyurethanes or polyesters are not present in the available literature.
Surfactant and Emulsification Properties in Material Processing
A surfactant is a compound that lowers the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. Surfactants typically contain both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. This amphiphilic structure allows them to adsorb at interfaces.
This compound possesses the archetypal structure of an anionic surfactant:
Hydrophobic Tail: The long, 12-carbon dodecyl chain is nonpolar and hydrophobic.
Hydrophilic Head: The benzoic acid group, and particularly its carboxylate anion (in neutral or basic conditions), is polar and hydrophilic.
Owing to this structure, this compound would be expected to exhibit surfactant properties, such as the ability to form micelles in solution and to act as an emulsifier to stabilize mixtures of immiscible liquids (e.g., oil and water). In materials processing, such properties could be valuable for creating stable emulsions for polymerization reactions, dispersing nanoparticles or pigments in a polymer matrix, or modifying the surface properties of materials. However, while the molecular structure strongly implies this potential, specific studies detailing the characterization and application of this compound as a surfactant or emulsifier in material processing are not reported in the reviewed scientific literature.
Data Tables
Table 1: Liquid Crystalline Phase Transitions for this compound
| Phase Transition | Temperature (°C) | Enthalpy (kJ/mol) |
|---|---|---|
| Crystal to Mesophase | Data not available in cited literature | Data not available in cited literature |
| Mesophase to Isotropic | Data not available in cited literature | Data not available in cited literature |
Table 2: Surfactant Properties of this compound
| Property | Value |
|---|---|
| Critical Micelle Concentration (CMC) | Data not available in cited literature |
| Surface Tension at CMC | Data not available in cited literature |
Optoelectronic and Semiconductor Materials Development
The inherent properties of alkoxybenzoic acids, including this compound, make them promising candidates for organic semiconductor applications. Their ability to self-assemble into liquid crystalline phases provides a mechanism for creating ordered, anisotropic materials that are essential for efficient device performance.
The functionality of organic electronic materials is fundamentally dependent on their ability to transport charge carriers (electrons or holes). In materials like this compound, charge transport is intrinsically linked to the molecular arrangement within its self-assembled structures researchgate.net. Alkoxybenzoic acids are known to form head-to-head hydrogen-bonded dimers through their carboxylic acid groups researchgate.netcadrek12.org. These dimers act as rod-like units that can further organize into liquid crystal phases, such as nematic or smectic phases researchgate.netnih.gov.
The energy band gap is a critical parameter for a semiconductor, determining its optical and electronic properties. In organic molecules, this is related to the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.net. A low frontier gap (HOMO-LUMO gap) is often associated with higher chemical reactivity and polarizability researchgate.net. For alkoxybenzoic acids, the molecular structure allows for the tuning of this energy gap.
Theoretical and experimental studies on related p-n-alkoxybenzoic acids and alkanoyloxy benzoic acids demonstrate that the HOMO-LUMO gap can be influenced by molecular modifications researchgate.netresearchgate.net. The electron-donating nature of the alkoxy group and the electron-accepting nature of the carboxylic acid group define the frontier orbitals. The energy band gap can be engineered by:
Altering Alkyl Chain Length: Modifications to the length of the flexible alkyl chain can influence molecular packing and, consequently, the electronic interactions that determine the band gap researchgate.net.
Applying External Fields: Research on similar molecules has shown that applying an external electric field can tune the HOMO-LUMO gap researchgate.net.
A study on related liquid crystalline alkanoyloxy benzoic acids measured the energy band gap for compounds with varying chain lengths, illustrating the principle of band gap tuning.
| Compound | Energy Band Gap (eV) | Charge Carrier Lifetime |
|---|---|---|
| Sample I3 | 3.32 | 156 ps |
| Sample I7 | 3.28 | 232 ps |
| Sample I13 | 3.21 | 1.981 ns |
Table 1. Energy band gap and charge carrier lifetime for liquid crystalline alkanoyloxy benzoic acid samples with varying chain lengths. This data demonstrates the tunability of electronic properties through molecular structure modification. researchgate.net
Although this data is for a related class of compounds, it highlights the potential for engineering the electronic properties of materials like this compound for specific optoelectronic applications.
Nanoparticle Dispersion in Liquid Crystalline Matrices
The liquid crystalline phases formed by this compound can serve as ordered host matrices for the dispersion of nanoparticles, creating advanced composite materials with tunable properties . The long-range orientational order of the liquid crystal can be transferred to the dispersed nanoparticles, while the nanoparticles can, in turn, influence the physical properties of the liquid crystal host . This synergy allows for the creation of materials with enhanced or novel functionalities.
Research on the positional isomer, p-n-dodecyloxybenzoic acid (12OBA), has demonstrated the effects of dispersing zinc oxide (ZnO) nanoparticles within its liquid crystalline matrix . The study found that the introduction of nanoparticles altered the phase transition temperatures of the liquid crystal. Similarly, doping 4-decyloxybenzoic acid with ZnO nanoparticles that were pre-functionalized with the same mesogen led to a significant alteration in the mesogenic behavior, including a marked shift in the nematic-isotropic transition temperature kipmi.or.id.
The dispersion of ZnO nanoparticles in 12OBA was confirmed through various characterization techniques, which showed that the liquid crystalline phases were maintained, but their thermal stability was modified .
| Compound/Mixture | Transition | Temperature (°C) |
|---|---|---|
| Pure 12OBA | Nematic -> Isotropic | 142.5 |
| Crystal -> Nematic | 104.5 | |
| 12OBA + 0.5 wt% ZnO | Nematic -> Isotropic | 139.6 |
| Crystal -> Nematic | 103.2 |
Table 2. Effect of ZnO nanoparticle dispersion on the phase transition temperatures of p-n-dodecyloxybenzoic acid (12OBA), as measured by Differential Scanning Calorimetry (DSC). The presence of nanoparticles lowers the clearing temperature.
These findings indicate that the liquid crystalline matrix of dodecyloxybenzoic acid can effectively host nanoparticles. This capability is valuable for developing materials where the properties of the nanoparticles (e.g., optical, magnetic, or catalytic) can be modulated by the ordered, anisotropic environment of the liquid crystal.
Biological Activity and Biochemical Interactions Strictly in Vitro and in Silico Studies
Investigation of Antimicrobial Potentials (In Vitro Assays Only)
The antimicrobial properties of benzoic acid and its derivatives are well-documented, with their efficacy often linked to the nature, number, and position of substituents on the benzoic ring. nih.gov The primary mechanism of action for many phenolic acids involves the disruption of bacterial membrane integrity and function. While direct experimental data on 2-(dodecyloxy)benzoic acid is not available in the reviewed literature, its potential activity can be inferred from structure-activity relationship (SAR) studies on related molecules. The presence of a long, lipophilic dodecyl chain is the most significant structural feature influencing its probable antimicrobial effects.
Gram-positive bacteria, which possess a thick peptidoglycan layer but lack an outer membrane, are often susceptible to lipophilic compounds that can disrupt their cell membrane. Studies on other lipophilic derivatives of phenolic compounds suggest that increased lipophilicity can correlate with enhanced antibacterial activity against Gram-positive species. researchgate.net For example, certain salicylanilides and other benzoic acid derivatives have demonstrated significant activity against strains like Staphylococcus aureus and Bacillus subtilis. nih.govtubitak.gov.tr The mechanism is often attributed to the molecule's ability to integrate into the phospholipid bilayer, causing damage and cell lysis. researchgate.net
Given its highly lipophilic nature conferred by the 12-carbon chain, this compound is hypothesized to readily interact with and penetrate the cell membrane of Gram-positive bacteria. This interaction could lead to membrane fluidization, loss of structural integrity, and subsequent cell death.
Table 1: In Vitro Antibacterial Activity of Selected Benzoic and Salicylic (B10762653) Acid Derivatives Against Gram-Positive Bacteria (Note: The following data is for related compounds and not this compound. It is provided for comparative purposes.)
| Compound/Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |
| 4-Nitrosalicylanilides | Staphylococcus aureus (MRSA) | 0.98 µM | birmingham.ac.uk |
| 2-Chlorobenzoic Acid Derivatives | Staphylococcus aureus | pMIC = 1.91 µM/ml | nih.gov |
| 2-Chlorobenzoic Acid Derivatives | Bacillus subtilis | --- | nih.gov |
| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid | Staphylococcus aureus | >100 µg/mL | tubitak.gov.tr |
| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid | Bacillus subtilis | >100 µg/mL | tubitak.gov.tr |
Gram-negative bacteria present a more challenging target due to their protective outer membrane, which is rich in lipopolysaccharides and restricts the entry of many antimicrobial compounds. nih.gov However, some benzoic acid derivatives have shown efficacy against Gram-negative bacteria like Escherichia coli. nih.govnih.gov Studies indicate that the aldehyde group is often more active than the carboxyl group, and the presence of hydroxyl groups can enhance activity. nih.gov
The significant lipophilicity of this compound may facilitate its passage through the outer membrane of Gram-negative bacteria. Its mechanism would likely involve the disruption of this membrane, followed by interaction with the inner cytoplasmic membrane, similar to its hypothesized action on Gram-positive bacteria. Research on other amphiphilic molecules shows they can damage bacterial membranes, leading to the leakage of intracellular contents. nih.govmdpi.com
Table 2: In Vitro Antibacterial Activity of Selected Benzoic Acid Derivatives Against Gram-Negative Bacteria (Note: The following data is for related compounds and not this compound. It is provided for comparative purposes.)
| Compound/Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |
| Benzoic Acid | Escherichia coli O157 | 1 mg/mL | nih.gov |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | Escherichia coli O157 | 1 mg/mL | nih.gov |
| 2-Chlorobenzoic Acid Derivative (Compound 6) | Escherichia coli | pMIC = 2.27 µM/ml | nih.gov |
| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid | Escherichia coli | >100 µg/mL | tubitak.gov.tr |
| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid | Pseudomonas aeruginosa | >100 µg/mL | tubitak.gov.tr |
Benzoic acid and its derivatives have also been investigated for their antifungal properties against various yeasts and filamentous fungi. nih.gov For instance, 2-acylated benzohydroquinones, which also feature alkyl chains, have demonstrated potent activity against Candida and Aspergillus species. mdpi.comresearchgate.net The length of the acyl chain was found to influence the antifungal efficacy, with an eight-carbon chain (octanoyl) showing strong results. mdpi.comresearchgate.net This suggests that lipophilicity is a key determinant of antifungal action.
The structure of this compound, with its long dodecyl chain, is analogous to these active acylphenols. Therefore, it is plausible that it would exhibit antifungal activity. The proposed mechanism involves the disruption of the fungal cell membrane, which, like bacterial membranes, is susceptible to damage by lipophilic molecules that can intercalate into the lipid bilayer and alter its permeability and integrity. nih.gov
Table 3: In Vitro Antifungal Activity of Selected Benzoic Acid Derivatives (Note: The following data is for related compounds and not this compound. It is provided for comparative purposes.)
| Compound/Derivative | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Source |
| 2-Octanoylbenzohydroquinone | Candida krusei | 2 µg/mL | mdpi.comresearchgate.net |
| 2-Octanoylbenzohydroquinone | Rhizopus oryzae | 4 µg/mL | mdpi.comresearchgate.net |
| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | Candida albicans | 12.5 - 100 µg/mL | tubitak.gov.tr |
| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | Candida krusei | 25 - >100 µg/mL | tubitak.gov.tr |
Anti-inflammatory Properties (In Vitro Mechanistic Investigations)
Salicylic acid, the parent compound of this compound, is a well-known non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are key to the synthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid. academicjournals.orgacademicjournals.orgmdpi.com The anti-inflammatory activity of salicylic acid derivatives is highly dependent on their ability to bind to the active site of these enzymes. researchgate.net
In this compound, the phenolic hydroxyl group at the 2-position is blocked by an ether linkage to the dodecyl chain. This hydroxyl group is often crucial for the binding and inhibitory activity of salicylates against COX enzymes. nih.gov Therefore, it is likely that the anti-inflammatory mechanism of this compound, if any, would differ from that of traditional salicylates. While its high lipophilicity might promote interactions with cell membranes where these enzymes are located, the modification of the key functional group suggests that its direct COX-inhibitory potential may be reduced compared to salicylic acid itself. Further in silico docking studies and in vitro enzyme assays would be necessary to confirm its interaction with COX-1 and COX-2. d-nb.info
Antioxidant Activity (In Vitro Mechanistic Investigations)
The antioxidant activity of phenolic compounds like benzoic acid derivatives is typically attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) groups to neutralize free radicals. mdpi.com The number and position of these hydroxyl groups on the aromatic ring are critical determinants of this activity. nih.gov Common in vitro assays used to measure this capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. stuba.ske3s-conferences.orgnih.govmdpi.com
Salicylic acid (2-hydroxybenzoic acid) possesses a phenolic hydroxyl group that contributes to its antioxidant properties. nih.gov In this compound, this hydroxyl group is converted into an ether. This structural change removes the readily available hydrogen atom, which is essential for the radical scavenging mechanism. Consequently, this compound is expected to exhibit significantly diminished, if any, direct antioxidant activity compared to its parent compound, salicylic acid. Studies on other phenolic acid derivatives where the hydroxyl group is blocked confirm that this modification generally leads to a loss of antioxidant capacity. mdpi.com
Interactions with Biological Membranes and Proteins (In Vitro Models)
The interaction of a molecule with biological membranes is heavily influenced by its physicochemical properties, especially lipophilicity. rsc.org The long, nonpolar dodecyl chain of this compound makes it a highly lipophilic, amphiphilic molecule. Such molecules have a strong tendency to interact with and partition into the lipid bilayers of cell membranes. researchgate.net
In vitro models using lipid monolayers or bilayers can elucidate these interactions. It is hypothesized that this compound would readily insert its dodecyl tail into the hydrophobic core of the lipid membrane, with the polar carboxylic acid group positioned near the aqueous interface. This insertion can disrupt the ordered packing of phospholipid molecules, leading to several effects:
Increased Membrane Fluidity: The presence of the bulky alkyl chain can create disorder within the lipid acyl chains, making the membrane more fluid. mdpi.com
Altered Membrane Permeability: The disruption of the lipid bilayer can lead to increased permeability, causing leakage of ions and other cellular components, which is a common mechanism for antimicrobial agents. nih.gov
Pore Formation: At higher concentrations, amphiphilic molecules can induce the formation of pores or micelles within the membrane, leading to complete loss of integrity. researchgate.net
These membrane-disrupting properties are likely central to the compound's potential antimicrobial activity. The interaction with membrane-bound proteins, such as enzymes or transport proteins, would also be influenced by these changes in the lipid environment.
Enzyme Modulation and Inhibition (In Vitro Studies)
Currently, there is no publicly available scientific literature detailing the in vitro effects of this compound on specific enzymes. Extensive searches of scholarly databases have not yielded any studies that have investigated the modulatory or inhibitory potential of this particular long-chain benzoic acid derivative against any enzyme target.
While research exists on the enzyme inhibitory activities of various other benzoic acid derivatives, these findings cannot be directly extrapolated to this compound due to the unique structural contribution of the C12 dodecyloxy side chain. The significant length and lipophilicity of this chain would be expected to confer distinct physicochemical properties that would govern its interaction with enzyme active sites.
Data on the in vitro enzyme modulation by this compound is not available in the current scientific literature.
Mechanistic Insights from In Silico Modeling of Biological Interactions
Consistent with the absence of in vitro data, there are no published in silico studies, such as molecular docking or molecular dynamics simulations, that have investigated the binding of this compound to any protein target. Computational modeling is a powerful tool for predicting the binding affinity and interaction patterns of a ligand within a protein's active site. Such studies provide valuable mechanistic insights at the molecular level, including the identification of key amino acid residues involved in the interaction and the energetic favorability of the binding.
However, for this compound, no such computational analyses have been reported. Therefore, there is no information available regarding its potential protein binding modes, the specific intermolecular forces that might govern its interactions (such as hydrogen bonds, hydrophobic interactions, or van der Waals forces), or its predicted binding affinity for any biological target.
No in silico modeling data for the interaction of this compound with any protein is currently available in the scientific literature.
Future Research Directions and Emerging Areas
Exploration of Green Chemistry Methodologies for Synthesis
Future research will increasingly focus on developing environmentally benign synthetic routes for 2-(dodecyloxy)benzoic acid, moving away from traditional methods that may involve hazardous solvents and reagents. The principles of green chemistry, such as waste prevention, atom economy, and the use of renewable feedstocks, will guide these efforts. wjpmr.com
Key areas for exploration include:
Surfactant-Assisted Aqueous Synthesis: Investigating the use of surfactants to create micellar reaction environments in water. researchgate.net This approach could facilitate the Williamson ether synthesis—a common method for producing the ether linkage in this compound—in an aqueous medium, thereby reducing reliance on volatile organic compounds. researchgate.net
Solid Acid Catalysis: Replacing traditional homogeneous acid catalysts, like sulfuric acid, with recyclable solid acid catalysts such as modified H-beta zeolites. researchgate.net This can simplify product purification, minimize corrosive waste streams, and enhance catalyst reusability. researchgate.net
High Hydrostatic Pressure (Barochemistry): Applying high-pressure conditions to accelerate reactions and improve yields, potentially enabling solvent-free or highly efficient syntheses. rsc.org
Renewable Feedstocks: Exploring pathways to derive precursors, such as benzoic acid derivatives, from renewable sources like lignin, aligning the synthesis of this compound with sustainable production goals. rsc.org
Design and Synthesis of Multi-Stimuli Responsive Materials
A significant future direction lies in incorporating this compound into "smart" materials that can respond to multiple external stimuli, such as pH, temperature, light, and redox state. nih.govnih.gov The self-assembling nature of the molecule makes it an excellent building block for creating complex, functional architectures.
Future research will likely involve:
Polymer Integration: Synthesizing block copolymers where one block is composed of or functionalized with this compound. The combination of its self-assembly behavior with the properties of another responsive polymer block could lead to materials with tunable and multifaceted responses. nih.govrsc.org
Supramolecular Gels: Exploring the formation of supramolecular gels that can undergo sol-gel transitions in response to specific triggers. The hydrogen-bonding carboxylic acid group and the long alkyl chain are ideal for forming the fibrous networks characteristic of such gels.
Liquid Crystal Composites: Doping liquid crystalline phases of this compound with photochromic or redox-active molecules to create materials whose optical or phase properties can be controlled by light or electrical potential. This could lead to the development of novel sensors and actuators.
Application of Advanced In-Situ Characterization Techniques
To fully understand the dynamic assembly and responsive behavior of materials based on this compound, the application of advanced, real-time characterization techniques is essential. While traditional methods like Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM) provide valuable information on phase transitions, future studies will require more sophisticated approaches. researchgate.net
Emerging techniques to be explored include:
In-Situ Spectroscopic Ellipsometry (SE): To monitor the formation and structural changes of self-assembled monolayers on surfaces in real-time and in different environments (e.g., under water). nih.gov
Variable-Temperature Atomic Force Microscopy (VT-AFM): To directly visualize the nanoscale morphological changes during self-assembly and phase transitions on a substrate.
Synchrotron-Based X-ray Scattering: Using techniques like Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) and Wide-Angle X-ray Scattering (WAXS) to probe the molecular packing and ordering of thin films and bulk materials as they respond to stimuli in situ.
Rheo-Microscopy: Combining rheological measurements with microscopy to simultaneously investigate the mechanical properties and microstructure of this compound-based gels and liquid crystals under shear.
Development of Predictive Models for Complex System Behavior
Computational modeling and simulation will be pivotal in accelerating the design and discovery of new materials and in understanding the complex behaviors of systems containing this compound. The development of accurate predictive models can reduce the need for extensive trial-and-error experimentation.
Future research in this area should focus on:
Molecular Dynamics (MD) Simulations: To model the self-assembly process of this compound in various solvents and at interfaces. MD simulations can provide detailed insights into the intermolecular forces driving the formation of different aggregates, such as micelles, liquid crystals, or bilayers.
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to accurately calculate the energies of different hydrogen-bonding motifs and π-π stacking configurations, helping to predict the most stable supramolecular structures.
Machine Learning and QSAR Models: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicological or other biological effects of this compound and related compounds. nih.gov Machine learning algorithms can be trained on data from high-throughput screening assays to build predictive models for various endpoints. nih.govnih.gov
Mesoscale Modeling: Using coarse-grained simulation techniques to model the large-scale morphology and phase behavior of polymer-composite systems, bridging the gap between molecular-level interactions and macroscopic material properties.
Integration into Next-Generation Functional Materials and Devices
The unique properties of this compound make it a promising candidate for integration into a variety of advanced functional materials and devices. Research will move beyond fundamental studies to target specific, high-impact applications.
Potential areas for integration include:
Organic Electronics: As a component in organic field-effect transistors (OFETs) or sensors, where its self-assembly could be used to create ordered thin films that facilitate charge transport or bind to specific analytes.
Controlled Release Systems: Designing smart microparticles or nanogels that encapsulate active molecules. mdpi.com The release could be triggered by environmental changes (e.g., a change in pH in a specific biological compartment) that disrupt the hydrogen-bonding network of the this compound assembly. nih.govmdpi.com
Smart Textiles: Incorporating the compound into fibers to create textiles that can respond to environmental stimuli, for example, by changing color or permeability in response to temperature or chemical exposure.
In-depth Mechanistic Understanding of Biological Activities (In Vitro)
While the biological effects of simple benzoic acid are known, the specific interactions of this compound with biological systems are largely unexplored. Its amphiphilic nature suggests potential interactions with cell membranes and proteins. Future research should focus on elucidating these mechanisms through rigorous in vitro studies.
Key research questions to address include:
Membrane Interaction and Permeability: Investigating how the molecule interacts with and potentially disrupts lipid bilayers. Studies using model membranes like liposomes can quantify its effect on membrane fluidity, permeability, and stability. It is hypothesized that the dodecyloxy chain could intercalate into the lipid bilayer, altering its properties. researchgate.net
Cytotoxicity and Genotoxicity Mechanisms: Performing a suite of in vitro toxicology assays, such as chromosomal aberration and micronucleus tests in human lymphocyte cultures, to determine its potential genotoxicity. nih.gov If activity is observed, further studies would be needed to uncover the underlying mechanism, such as inhibition of DNA repair proteins or interaction with the mitotic apparatus. nih.gov
Enzyme and Receptor Binding: Using in silico docking and in vitro biochemical assays to screen for potential interactions with specific enzymes or cellular receptors. mdpi.commdpi.com For instance, its structural similarity to other benzoic acid derivatives suggests it could be a candidate for modulating pathways like the proteostasis network. mdpi.com
Modulation of Cellular Pathways: Employing transcriptomics and proteomics to analyze changes in gene and protein expression in cultured human cells exposed to the compound. This can provide an unbiased, system-wide view of the cellular pathways affected.
Exploration of Novel Intermolecular Interactions and Assembly Motifs
The self-assembly of this compound is primarily driven by the well-understood carboxylic acid hydrogen-bonded dimer motif. However, future research should explore more complex and novel assembly patterns by introducing competing or complementary interactions.
Promising areas of exploration are:
Co-crystal Engineering: Systematically co-crystallizing this compound with other molecules, such as pyridine (B92270) or amide derivatives, to form new supramolecular structures held together by different hydrogen-bonding patterns (e.g., acid-pyridine vs. acid-acid).
Metal-Organic Frameworks (MOFs): Using the carboxylic acid group as a ligand to coordinate with metal ions, potentially forming 2D or 3D metal-organic frameworks. The long dodecyloxy chains would decorate the pores of these frameworks, allowing for the creation of functional materials with tunable hydrophobicity.
Hierarchical Self-Assembly: Investigating the conditions under which primary self-assembled structures (like dimers or chains) can further organize into more complex, hierarchical superstructures. This could lead to materials with intricate, multi-scale architectures and novel emergent properties.
Halogen and Chalcogen Bonding: Synthesizing derivatives of this compound that incorporate halogen or chalcogen atoms to introduce and study the role of these weaker, highly directional non-covalent interactions in directing solid-state packing and liquid crystal phase formation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(dodecyloxy)benzoic acid, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves alkylation of 4-hydroxybenzoic acid with 1-bromododecane under reflux conditions using a polar aprotic solvent (e.g., dimethylformamide) and a base like potassium carbonate to deprotonate the phenolic hydroxyl group . Purification is achieved via recrystallization from ethanol or high-performance liquid chromatography (HPLC) to isolate isomers and remove unreacted starting materials. Purity (>98%) is confirmed by melting point analysis and thin-layer chromatography (TLC) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the dodecyloxy chain attachment to the benzoic acid ring. Key signals include the aromatic protons (δ 6.8–8.1 ppm) and methylene protons adjacent to the ether oxygen (δ 3.9–4.1 ppm) .
- FT-IR : Stretching vibrations for the carboxylic acid group (2500–3300 cm) and ether linkage (C-O-C, ~1250 cm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (CHO, [M+H] = 307.2273) and fragmentation patterns .
Advanced Research Questions
Q. How does the alkyl chain length in this compound influence its mesomorphic properties in liquid crystal applications?
- Methodological Answer : The dodecyloxy chain enhances hydrophobic interactions, promoting smectic or nematic phase formation. Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are used to study phase transitions. Comparative studies with shorter-chain analogs (e.g., octanoyloxy derivatives) reveal that longer chains stabilize layered structures due to van der Waals interactions, as evidenced by wider mesophase temperature ranges .
Q. What computational methods predict the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess interactions with enzymes like cyclooxygenase-2 (COX-2). The dodecyloxy chain’s hydrophobicity may enhance binding to nonpolar active site residues. Free energy calculations (MM-PBSA/GBSA) quantify binding affinities, while comparative analyses with acetylsalicylic acid (ASA) highlight structural advantages for target specificity .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in activity (e.g., COX-2 inhibition vs. lack of efficacy) may arise from stereochemical variations or impurities. Strategies include:
- Stereochemical Control : Chiral HPLC to isolate enantiomers and test their activities separately.
- Crystallography : X-ray diffraction to confirm molecular conformation in solid-state vs. solution-phase structures.
- Dose-Response Studies : Replicating assays with standardized protocols (e.g., fixed pH, temperature) to minimize environmental variability .
Q. What strategies mitigate toxicity risks of this compound in pharmacological studies?
- Methodological Answer : Acute oral toxicity tests in rodent models (OECD Guideline 423) determine the LD, which for related compounds is >2000 mg/kg, indicating low acute toxicity . Chronic toxicity is assessed via histopathology and serum biochemistry. Structural modifications, such as introducing hydrophilic groups (e.g., sulfonate), reduce bioaccumulation risks predicted by quantitative structure-activity relationship (QSAR) models .
Data Contradiction Analysis
Q. Why do studies report conflicting solubility profiles for this compound in aqueous vs. organic solvents?
- Methodological Answer : Solubility discrepancies arise from protonation states (pH-dependent carboxylate formation) and aggregation behavior. Dynamic light scattering (DLS) and critical micelle concentration (CMC) measurements clarify self-assembly in aqueous media. For example, at pH > pK (~4.2), the deprotonated form increases water solubility, while micelle formation dominates in neutral conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
